molecular formula C12H15N5O2 B2600558 2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921054-08-2

2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2600558
CAS RN: 921054-08-2
M. Wt: 261.285
InChI Key: KNKPMRYRRMXBCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the overall reaction scheme .


Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis would provide information about the compound’s functional groups, atomic connectivity, and 3D structure.


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, refractive index, and spectral properties .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide”, also known as “2-methoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide”.

Pharmaceutical Development

This compound has shown potential in pharmaceutical research, particularly as a scaffold for developing new drugs. Its unique structure, which includes a tetrazole ring, is known for its bioactivity and stability, making it a promising candidate for drug design and synthesis .

Antimicrobial Agents

Research has indicated that compounds containing tetrazole rings, like this one, exhibit significant antimicrobial properties. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anti-inflammatory Applications

The compound’s structure suggests it could be effective in anti-inflammatory applications. Tetrazole derivatives have been studied for their ability to inhibit enzymes involved in inflammation, which could lead to new treatments for inflammatory diseases .

Cancer Research

In cancer research, tetrazole-containing compounds have been explored for their cytotoxic effects on cancer cells. This compound could be investigated for its potential to induce apoptosis in cancer cells, providing a new avenue for cancer therapy .

Analytical Chemistry

Finally, this compound could be used in analytical chemistry as a reagent or a standard. Its unique chemical properties make it suitable for various analytical techniques, including chromatography and spectroscopy.

Sigma-Aldrich NIST Chemistry WebBook NIST Chemistry WebBook NIST Chemistry WebBook

Mechanism of Action

If the compound has a biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and storage procedures .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields .

properties

IUPAC Name

2-methoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-9-3-5-10(6-4-9)17-11(14-15-16-17)7-13-12(18)8-19-2/h3-6H,7-8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKPMRYRRMXBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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